3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
Brand Name: Vulcanchem
CAS No.: 1282395-89-4
VCID: VC2706701
InChI: InChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(15(16)17)1-2-9(8)18-7-4-14-5-7/h1-3,7,14H,4-5H2
SMILES: C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C10H9F3N2O3
Molecular Weight: 262.18 g/mol

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine

CAS No.: 1282395-89-4

Cat. No.: VC2706701

Molecular Formula: C10H9F3N2O3

Molecular Weight: 262.18 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine - 1282395-89-4

Specification

CAS No. 1282395-89-4
Molecular Formula C10H9F3N2O3
Molecular Weight 262.18 g/mol
IUPAC Name 3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine
Standard InChI InChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(15(16)17)1-2-9(8)18-7-4-14-5-7/h1-3,7,14H,4-5H2
Standard InChI Key YTWNXJKXYQQWRR-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Canonical SMILES C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

PropertyValue
CAS Number1282395-89-4
Molecular FormulaC10H9F3N2O3
Molecular Weight262.18 g/mol
IUPAC Name3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine
Standard InChIInChI=1S/C10H9F3N2O3/c11-10(12,13)8-3-6(15(16)17)1-2-9(8)18-7-4-14-5-7/h1-3,7,14H,4-5H2
Standard InChIKeyYTWNXJKXYQQWRR-UHFFFAOYSA-N
SMILESC1C(CN1)OC2=C(C=C(C=C2)N+[O-])C(F)(F)F
PubChem Compound ID63105931

Synthesis and Preparation

Purification and Characterization Techniques

After the synthesis of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, several purification techniques can be employed to obtain the compound in high purity for research or further chemical transformations. Column chromatography is commonly utilized for initial purification, employing appropriate solvent systems based on the compound's polarity and the nature of potential impurities. Recrystallization from suitable solvents, such as ethanol, isopropanol, or mixtures of ethyl acetate with other solvents, can further enhance purity and potentially provide crystalline material suitable for structural analysis . For analytical characterization, nuclear magnetic resonance (NMR) spectroscopy would be essential, with both proton (¹H) and carbon (¹³C) NMR providing structural confirmation and assessment of purity. The presence of fluorine atoms in the trifluoromethyl group also enables fluorine-19 (¹⁹F) NMR as a valuable additional characterization technique. Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the molecule's structure. Infrared spectroscopy can identify key functional groups, particularly the distinctive absorption bands associated with the nitro group, trifluoromethyl moiety, and ether linkage. High-performance liquid chromatography (HPLC) would be valuable for determining purity percentages and identifying any residual impurities that might remain after initial purification steps.

Biological Activities and Applications

Research Applications and Current Status

Related Compounds

Azetidine-Containing Derivatives

Azetidine-containing compounds form an important class of molecules with diverse applications in medicinal chemistry and pharmaceutical research. The patent literature describes several 3-phenoxyazetidine derivatives, particularly 3-phenoxy-1-azetidinecarboxamides, which have demonstrated anticonvulsant activity in animal models . These compounds share the core 3-phenoxyazetidine scaffold with 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine but feature different substituents on both the phenyl ring and the azetidine nitrogen. One particularly relevant example from the patent literature is 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide, which contains the trifluoromethyl group at the meta position of the phenyl ring rather than the ortho position, and bears a carboxamide group on the azetidine nitrogen . This compound and its analogs were synthesized through similar nucleophilic substitution strategies, involving the reaction of substituted phenols with azetidine derivatives containing appropriate leaving groups . The documented anticonvulsant activity of these related compounds suggests that the 3-phenoxyazetidine scaffold itself may confer neurological activity, potentially through interaction with ion channels or neurotransmitter systems. This precedent raises the possibility that 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine might also exhibit neurological activity, though the specific influence of the nitro group and the different position of the trifluoromethyl substituent would need to be experimentally determined.

Trifluoromethyl-Substituted Compounds

Compounds containing the trifluoromethyl group have garnered significant attention in pharmaceutical research due to the unique properties this substituent imparts to drug molecules. Flutamide (4-nitro-3-trifluoromethylisobutyranilide), a nonsteroidal antiandrogen used primarily to treat prostate cancer, shares both the trifluoromethyl and nitro substituents with 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, although attached to a different molecular scaffold . This therapeutic precedent underscores the potential biological relevance of molecules containing these substituents in combination. The patent literature describes multiple phenoxy compounds with trifluoromethyl substituents, including 1-(α-Methylbenzyl)-3-(4-trifluoromethylphenoxy)azetidine and 3-[4-(Trifluoromethyl)phenoxy]azetidine, which are structurally similar to the compound of interest but lack the nitro group . These compounds were synthesized through comparable methods, involving the reaction of sodium phenolates with azetidine derivatives bearing leaving groups, followed by various purification techniques . The trifluoromethyl group's influence on these compounds' properties and activities provides context for understanding how this substituent might affect the behavior of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine in both chemical and biological systems. The well-established use of trifluoromethyl groups in medicinal chemistry to improve metabolic stability, enhance membrane permeability, and increase binding affinity suggests that this substituent could contribute significantly to any potential biological activities of the compound of interest.

Nitro-Containing Aromatic Compounds

Nitro-substituted aromatic compounds represent an interesting class of molecules with various applications in pharmaceutical and agricultural chemistry, despite some concerns regarding their metabolic fate. A recent review has analyzed literature on methods for synthesizing both new and previously known aromatic and heteroaromatic nitrodrugs, highlighting the continued interest in this compound class . Nitro groups can serve as hydrogen bond acceptors in ligand-receptor interactions and can also be involved in redox processes in biological systems, sometimes leading to the generation of reactive species that may contribute to both therapeutic effects and potential toxicity . Flutamide, mentioned previously, exemplifies a successful pharmaceutical that contains both nitro and trifluoromethyl groups on an aromatic ring, demonstrating that this combination of substituents can be compatible with therapeutic applications . Various synthetic methodologies have been developed for introducing nitro groups onto aromatic rings, including electrophilic nitration, metal-catalyzed coupling reactions, and other specialized approaches, which could potentially be relevant for the preparation of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine or its precursors . The presence of a nitro group in 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine would be expected to influence its electronic properties, potentially affecting its interactions with biological targets and its chemical reactivity. Additionally, if this compound were to be developed for biological applications, consideration would need to be given to the potential metabolic reduction of the nitro group to an amine, which could significantly alter the compound's properties and activities.

Research and Development Status

Current Research Landscape

The current research landscape surrounding 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine appears to be primarily focused on its chemical synthesis and characterization rather than extensive biological evaluation. The compound is commercially available from chemical suppliers for research purposes, indicating interest in its use as a chemical tool or building block . The most recent information available on this compound comes from PubChem, with an update date of February 22, 2025, suggesting ongoing database curation and potential research interest . The compound's structural features align with current trends in medicinal chemistry, including the incorporation of fluorinated substituents to enhance drug-like properties and the utilization of nitrogen heterocycles as scaffolds for bioactive molecules . Research on related compounds, particularly those containing the azetidine ring system or the combination of nitro and trifluoromethyl substituents on aromatic rings, continues to be active in the pharmaceutical field, as evidenced by the patent literature and recent reviews . This broader research context suggests that 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine could potentially become the subject of more focused biological investigations in the future, especially if initial screening efforts identify promising activities. The compound's structural similarity to known bioactive molecules provides a rational basis for its inclusion in diverse screening campaigns targeting various therapeutic areas.

Future Research Directions

Future research directions for 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine could encompass multiple avenues of investigation spanning both chemical and biological domains. From a chemical perspective, the development of more efficient and sustainable synthetic routes to this compound could be valuable, potentially utilizing modern methodologies such as flow chemistry, catalytic approaches, or green chemistry principles. The preparation of analogs with systematic structural variations could generate valuable structure-activity relationship data, particularly by modifying the substitution pattern on the phenyl ring, exploring different heterocyclic replacements for the azetidine, or investigating alternative linking groups between the aromatic and heterocyclic portions . From a biological perspective, comprehensive screening of this compound against diverse biological targets would be a logical next step, including potential evaluation for anticonvulsant activity given the precedent established by related compounds . The compound's structural features suggest potential applications in various therapeutic areas, including neurological disorders, cancer, or inflammatory conditions, which could guide targeted biological assessment strategies . Computational approaches, including molecular docking and pharmacophore modeling, could help identify the most promising biological targets for experimental evaluation. Additionally, if initial biological screening identifies interesting activities, medicinal chemistry optimization programs could be initiated to enhance potency, selectivity, and drug-like properties, potentially leading to more advanced development candidates based on this chemical scaffold.

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